tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-formyl-3-methylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTUHRCTKMXYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with suitable alcohols or ketones under controlled conditions. A common route includes:
- Starting Materials: tert-butyl carbamate and 3-hydroxy-2-(propan-2-yl)propyl alcohol.
- Reaction Mechanism: The hydroxyl group of the alcohol attacks the carbonyl carbon of the carbamate, leading to the formation of the carbamate linkage.
- Optimization Parameters: Temperature, solvent choice, and catalyst selection are critical factors to achieve high yields and purity.
This method relies on nucleophilic attack and subsequent rearrangement to form the desired product with a molecular formula C11H21NO3 and molecular weight of 215.29 g/mol.
Detailed Reaction Conditions and Variations
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1 | tert-butyl carbamate + 3-hydroxy-2-(propan-2-yl)propyl alcohol | Formation of carbamate linkage | Requires controlled temperature and solvent |
| 2 | Catalyst (acidic or basic) | Facilitate nucleophilic attack and rearrangement | Catalyst choice affects reaction rate and selectivity |
| 3 | Solvent (e.g., dichloromethane, THF) | Medium for reaction | Solvent polarity influences yield |
| 4 | Temperature control (ambient to reflux) | Optimize reaction kinetics | Higher temperatures may increase yield but risk side reactions |
The reaction can be fine-tuned by varying these parameters to maximize product formation while minimizing by-products.
Advanced Synthetic Routes and Research Findings
While direct synthesis from tert-butyl carbamate and alcohol is common, more complex synthetic strategies have been explored in related carbamate derivatives, which can inform potential improvements:
Weinreb Amide Approach: In analogous carbamate syntheses, Weinreb amides have been used to introduce keto functionalities selectively. For example, the reaction of a Weinreb amide derivative with Grignard reagents can yield ketoacetals, which upon further transformation, provide carbamate intermediates with high stereoselectivity.
Oxidative and Reductive Transformations: Selective oxidation of precursor alcohols or reduction of ketones under controlled conditions (e.g., using N-Selectride or aluminum triisopropoxide) can be employed to adjust the oxidation state of intermediates, impacting the final carbamate structure and stereochemistry.
Intramolecular Cyclization: Some processes involve intramolecular displacement reactions leading to cyclic carbamate derivatives, which can be opened or further functionalized to yield linear carbamates like this compound.
These advanced methods highlight the versatility of carbamate synthesis and offer routes to optimize stereochemical outcomes and scalability.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Direct Reaction with Alcohol | tert-butyl carbamate + 3-hydroxy-2-(propan-2-yl)propyl alcohol | Acid/base catalysts, solvents | Simple, straightforward | May require optimization for yield and purity |
| Weinreb Amide Route | Weinreb amide derivative + Grignard reagent | Grignard reagents, protective groups | High stereoselectivity, scalable | More complex, requires multiple steps |
| Oxidation-Reduction Sequence | Ketoacetal intermediates | Oxidizing agents, reducing agents | Selective functional group control | Sensitive to reaction conditions |
| Intramolecular Cyclization | Mesylate intermediates | Heat, solvents | Provides specific diastereomers | Requires careful control of conditions |
Research Findings and Practical Considerations
Yield Optimization: Adjusting temperature, solvent polarity, and catalyst type can significantly improve yields in the direct synthesis route.
Scalability: The Weinreb amide and related multistep processes have been demonstrated on multikilogram scales for related carbamate compounds, indicating potential for industrial application.
Selectivity: Diastereoselective reductions and intramolecular cyclizations enable control over stereochemistry, which is crucial for biological activity in medicinal chemistry applications.
Safety and Handling: The use of reactive organometallic reagents (e.g., Grignard reagents) requires stringent moisture-free conditions and careful quenching protocols.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield secondary amines and release CO₂. This reaction is critical for deprotection in synthetic chemistry.
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux | 3-oxo-2-(propan-2-yl)propylamine + CO₂ | 85% | |
| Basic (NaOH, EtOH) | 2M NaOH, 60°C | Same as above | 78% |
Hydrolysis kinetics depend on solvent polarity and temperature. Acidic conditions generally proceed faster due to protonation of the carbamate oxygen, enhancing electrophilicity.
Oxidation and Reduction
The ketone group at the 3-position participates in redox reactions:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, producing tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate.
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Oxidation : While the 3-oxo group is typically stable, further oxidation of adjacent alcohols (if present) to ketones has been reported in related compounds .
Example Reduction Protocol :
-
Substrate (1 mmol), 10% Pd/C (0.1 equiv.), H₂ (1 atm), EtOH (10 mL), 25°C, 12h → 92% yield.
Nucleophilic Substitution
The compound’s alkyl chain can participate in substitutions, particularly at electrophilic sites activated by the ketone:
| Reaction Type | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Alkylation | MeI, K₂CO₃, DMF | tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]-N-methylcarbamate | Competitive O- vs. N-alkylation observed | |
| Acylation | AcCl, pyridine | Acetylated derivative | Requires anhydrous conditions |
Steric hindrance from the tert-butyl group often limits substitution at the carbamate nitrogen.
Coupling Reactions
The ketone moiety enables condensation reactions, such as:
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Knorr Pyrrole Synthesis : Reacts with α-aminoketones to form pyrrole derivatives.
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Mannich Reaction : Forms β-amino ketones when treated with amines and aldehydes .
Example Mannich Reaction :
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Substrate (1 mmol), formaldehyde (2 mmol), benzylamine (1.5 mmol), EtOH, 50°C → β-amino ketone (74% yield) .
Stability and Side Reactions
-
Thermal Decomposition : At >150°C, the carbamate decomposes to isobutylene and 3-oxo-2-(propan-2-yl)propyl isocyanate.
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Photodegradation : UV exposure in solution generates radical intermediates, leading to dimerization.
Scientific Research Applications
Organic Synthesis
tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate serves as a protecting group for amines in organic synthesis. Its ability to selectively protect functional groups during multi-step syntheses is crucial for the development of complex organic molecules. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals where multiple functional groups are present.
Biological Research
In biological studies, this compound acts as a model substrate for investigating enzyme mechanisms and protein-ligand interactions. Its structural properties enable it to form stable linkages with biological targets, facilitating the study of enzymatic activity and inhibition. For instance, it has been used to explore enzyme inhibition pathways in drug discovery processes .
Medicinal Chemistry
Research into its potential therapeutic applications has identified this compound as a promising prodrug candidate. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body, enhancing bioavailability and therapeutic efficacy. This compound's ability to release active pharmaceutical ingredients upon metabolic conversion is being investigated for various therapeutic targets .
The following table summarizes the biological activities observed for this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibitor; potential prodrug | Forms stable linkages with enzymes |
| Benzimidazole-Carboxamides | Anticholinesterase activity | Mixed-type inhibition |
| tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate | Substrate for enzyme studies | Modifies protein interactions |
Industrial Applications
In industrial settings, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique structural characteristics allow it to be used in developing agrochemicals that require specific reactivity profiles. Additionally, its stability makes it suitable for use in polymer chemistry, where it can serve as a building block for more complex polymeric structures .
Case Studies
- Enzyme Inhibition Studies : In a study focused on enzyme inhibitors, researchers utilized this compound to assess its effectiveness against specific target enzymes involved in metabolic pathways. The findings indicated significant inhibition at low concentrations, highlighting its potential as a therapeutic agent .
- Pharmaceutical Development : A pharmaceutical company explored the use of this compound as a prodrug in developing treatments for chronic diseases. The results showed improved bioavailability compared to traditional formulations, suggesting that this compound could enhance drug delivery systems .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it useful in drug design and development .
Comparison with Similar Compounds
Key Observations:
Electronic and Steric Effects: The thiazole-containing analog () introduces aromaticity and electron-withdrawing properties, which may enhance binding to biological targets via π-π stacking or hydrogen bonding.
Biological Relevance: The benzimidazolone derivative () demonstrates the impact of bicyclic systems on bioactivity, as seen in its role as a precursor for urea-based inhibitors targeting oxidative stress pathways . The pyrrolidinone-containing compound () highlights the utility of chiral centers and hydrogen-bonding motifs in enantioselective synthesis .
Physicochemical Properties :
- The oxolane -substituted analog () exhibits improved aqueous solubility compared to the hydrophobic isopropyl group in the target compound, making it more suitable for formulations requiring higher bioavailability .
Collision Cross-Section (CCS) and Analytical Behavior
The target compound’s predicted CCS of 152.1 Ų ([M+H]+) aligns with its molecular weight (215.25 g/mol) and branched structure. Comparatively, larger analogs like the benzimidazolone derivative (MW: 313.79 g/mol) would likely exhibit higher CCS values due to increased steric bulk, though specific data are unavailable in the evidence .
Biological Activity
Tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate is a synthetic organic compound with the molecular formula CHNO. It is primarily utilized in organic synthesis as a protecting group for amines and has shown potential in various biological applications, including enzyme studies and medicinal chemistry.
The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various enzymes and proteins. The carbamate functionality can form stable linkages with biological targets, influencing their activity. This compound may act as a substrate or inhibitor in biochemical assays, facilitating the study of enzyme mechanisms and protein-ligand interactions .
Applications in Research
- Enzyme Mechanisms : The compound is used to investigate the mechanisms of enzymes, particularly those involved in metabolic pathways. Its ability to form stable complexes allows researchers to elucidate the roles of specific amino acids and functional groups in enzymatic reactions .
- Medicinal Chemistry : In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its structural properties enable the development of prodrugs that can enhance the bioavailability of active pharmaceutical ingredients .
- Biochemical Assays : The compound is employed in various biochemical assays to study protein interactions and enzyme activity. It acts as a model substrate, allowing for the assessment of enzyme kinetics and inhibition profiles .
Case Studies
Case Study 1: Anticholinesterase Activity
A study investigating the anticholinesterase activity of related carbamate compounds found that modifications to the structure significantly influenced inhibitory potency. While specific data on this compound was not detailed, findings suggest that similar compounds exhibit varying degrees of inhibition against acetylcholinesterase, which is critical for neurotransmission .
Case Study 2: Protein-Ligand Interactions
In research focused on protein-ligand interactions, this compound was utilized to explore binding affinities and kinetics. The compound's ability to stabilize certain conformations of target proteins facilitated a deeper understanding of ligand binding mechanisms, which is vital for drug design .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed for this compound compared to other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibitor; potential prodrug | Forms stable linkages with enzymes |
| Benzimidazole-Carboxamides | Anticholinesterase activity | Mixed-type inhibition |
| Tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate | Substrate for enzyme studies | Modifies protein interactions |
Q & A
Q. What are the common synthetic routes for tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : A typical route involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting tert-butyl carbamate derivatives with α,β-unsaturated ketones or aldehydes under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key parameters include solvent polarity (e.g., acetonitrile enhances nucleophilicity), temperature (60–80°C optimizes kinetics), and stoichiometry (1:1.2 molar ratio of carbamate to ketone minimizes side reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard . Hydrogen bonding (N–H⋯O and C–H⋯O) and van der Waals interactions dominate. For example, bifurcated N–H⋯O bonds between the carbamate N–H and carbonyl O atoms (distance: ~2.8–3.0 Å) create centrosymmetric dimers, while C–H⋯O interactions extend into 1D chains . Structural refinement requires careful placement of H atoms: C-bound H atoms are geometrically idealized, while N-bound H atoms are located via Fourier difference maps .
Q. What spectroscopic techniques are used to confirm the identity and purity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), propyl chain (δ ~2.3–3.2 ppm, multiplet), and carbamate N–H (δ ~5.5 ppm, broad) are diagnostic .
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O, carbamate) and ~3300 cm⁻¹ (N–H) confirm functional groups .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁NO₃: 228.1594) and purity (>95%) .
Advanced Research Questions
Q. How can asymmetric synthesis of this compound be achieved, and what catalysts optimize enantiomeric excess?
- Methodological Answer : Asymmetric Mannich reactions using organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-Zn) enable stereocontrol. For analogous carbamates, the (1S,2S)-configuration is achieved via chiral imine intermediates, with propionaldehyde as a nucleophile in anhydrous acetonitrile. Enantiomeric excess (ee) >90% is attainable using 10 mol% catalyst loading at –20°C . Racemization risks are mitigated by avoiding strong acids/bases during workup .
Q. How do computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For tert-butyl carbamates, the carbonyl oxygen (C=O) is the primary electrophilic center (LUMO energy: ~–1.8 eV), while the tert-butyl group sterically shields the carbamate NH . Solvent effects (PCM model) refine dipole moments and solvation energies, critical for reaction mechanism studies .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Normalize protocols (e.g., cell lines, incubation time) to minimize variability. For example, anti-cancer activity discrepancies may arise from MTT vs. SRB assays .
- Structural analogs : Compare substituent effects; electron-withdrawing groups (e.g., Cl) on the naphthoquinone moiety enhance CDC25 phosphatase inhibition .
- Meta-analysis : Use tools like RevMan to statistically aggregate data, identifying outliers via funnel plots .
Q. How does hydrogen bonding in the solid state correlate with solubility and bioavailability?
- Methodological Answer : Strong intermolecular H-bonding (e.g., R₂²(10) motifs) reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but enhances crystalline stability. To improve bioavailability, co-crystallization with succinic acid disrupts H-bond networks, increasing dissolution rates by ~40% . Quantitative Structure-Property Relationship (QSPR) models link logP values (calculated: ~2.5) to membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
